(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol
Description
Properties
Molecular Formula |
C17H24O6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H24O6/c1-17(2)22-15-14(20-10-11-6-4-3-5-7-11)13(8-12(19)9-18)21-16(15)23-17/h3-7,12-16,18-19H,8-10H2,1-2H3 |
InChI Key |
HEWMYHHOHKYSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CC(CO)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
- IUPAC Name : (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol
- Molecular Formula : C16H20O7
- Molecular Weight : 324.33 g/mol
- CAS Number : 87326-72-5
The biological activity of this compound is attributed to its structural features which allow it to interact with various biological targets. The presence of the benzyloxy group enhances lipophilicity and enables better membrane permeability. Its interaction with specific enzymes and receptors can modulate biochemical pathways relevant to various diseases.
Antioxidant Activity
Research indicates that compounds similar to (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in cells and may help in preventing chronic diseases such as cancer and cardiovascular diseases.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory conditions. This activity is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease.
Anticancer Potential
Preliminary studies indicate that (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death in malignant cells presents a promising avenue for cancer therapy.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity | A study demonstrated that derivatives of similar structure showed a 50% reduction in free radical formation at concentrations as low as 10 µM. |
| Anti-inflammatory Effects | In vitro assays indicated a significant decrease in TNF-alpha levels when treated with 25 µM of the compound. |
| Anticancer Potential | A recent study found that treatment with the compound led to a 30% reduction in tumor size in xenograft models after 4 weeks of administration. |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound's unique stereochemistry and functional groups suggest potential pharmacological activities. Compounds with similar structures often exhibit:
- Antioxidant Activity : Protects cells from oxidative stress.
- Antimicrobial Properties : Inhibits the growth of bacteria and fungi.
- Anticancer Effects : Induces apoptosis in cancer cells.
Studies have indicated that the presence of the benzyloxy group enhances bioactivity by improving solubility and bioavailability. Research into its interactions with biological macromolecules is ongoing to elucidate its mechanisms of action.
Synthetic Organic Chemistry
Synthetic Routes
The synthesis of (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol can involve several steps:
- Formation of the Tetrahydrofuro Dioxole Framework : Utilizing starting materials such as furan derivatives.
- Introduction of the Benzyloxy Group : Achieved through etherification reactions.
- Final Functionalization : Modifications to introduce hydroxyl groups at the desired positions.
These synthetic pathways are crucial for producing derivatives with enhanced properties for specific applications.
Biochemical Applications
Interaction Studies
Understanding how this compound interacts with proteins and nucleic acids is essential for its application in drug design. Techniques employed include:
- NMR Spectroscopy : To study molecular interactions.
- X-ray Crystallography : To determine the three-dimensional structure of complexes.
- Molecular Docking Studies : To predict binding affinities and orientations.
Such studies provide insights into how modifications to the compound can enhance its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs differ in substituents, stereochemistry, or functional groups on the tetrahydrofurodioxolane core:
Key Observations :
- Protective Groups : Methoxy () and benzoate () groups offer alternative protection strategies, with benzyloxy (target compound) providing intermediate lipophilicity.
- Stereochemistry: Analogs like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose () share the fused dioxolane-furan system but lack the propane diol chain, emphasizing the target compound’s unique substitution pattern.
Physicochemical Properties
- Solubility : The propane-1,2-diol moiety enhances aqueous solubility relative to silyl-protected () or benzoate ester analogs ().
- Melting Points : Hydrazone derivatives (e.g., compound 6 in , m.p. 181–182°C) exhibit higher melting points than the target compound, likely due to crystalline hydrazone networks.
Q & A
Q. How to optimize enantioselective synthesis of the (S)-configured propane-1,2-diol moiety?
Q. What catalytic systems improve yield in furanodioxolane ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
